1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One, commonly known as ARS-853, is a small molecule inhibitor specifically designed to target the KRAS G12C mutation commonly found in various cancers [, ]. This mutation involves the substitution of glycine with cysteine at codon 12 in the KRAS gene, leading to uncontrolled cell growth and tumor formation. ARS-853 acts by selectively binding to the inactive GDP-bound form of KRASG12C, preventing its activation and subsequent downstream signaling responsible for tumor growth [, ].
ARS-853 was developed by researchers at the University of California, San Francisco, as part of efforts to create effective inhibitors for K-Ras G12C. It falls under the classification of covalent inhibitors, specifically targeting mutant proteins in cancer therapy. Its development involved iterative modifications to enhance potency and selectivity compared to earlier compounds .
The synthesis of ARS-853 involved an iterative structure-based design process aimed at optimizing the binding affinity for K-Ras G12C. The key steps included:
The molecular structure of ARS-853 is characterized by its acrylamide warhead that covalently binds to the cysteine residue (C12) in K-Ras G12C. The high-resolution crystal structure reveals:
ARS-853 primarily reacts with GDP-bound K-Ras G12C, leading to:
The mechanism by which ARS-853 exerts its effects involves several steps:
ARS-853 exhibits several notable physical and chemical properties:
ARS-853 has primarily been explored for its potential therapeutic applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3